Arsino, thioxo-

Overview

Description

Arsenic is a toxic element that has been used for medicinal purposes since ancient times. Arsenic compounds have been used to treat a variety of diseases, including syphilis, leukemia, and skin disorders. One such compound is Arsino, thioxo-, which has gained significant attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Thiolated Arsenic in Natural Systems

Thiolated arsenic compounds, including arsinothioyls (As=S), play a crucial role in the biogeochemistry of arsenic in sulfidic environments under reducing conditions. These compounds are known for their immobilization by natural processes like adsorption on iron (oxyhydr)oxides and precipitation on iron sulfide minerals. Their measurement is challenging due to instability upon changes in pH, temperature, redox potential, and concentrations of oxygen, sulfur, and iron. Understanding their effects on populations frequently exposed to high arsenic levels is vital, especially considering the cytotoxicity of compounds like Dimethylmonothioarsinic acid (DMMTAV) in human and animal tissues (Herath et al., 2018).

Cellular Toxicology of Thioxolated Arsenic-Containing Hydrocarbons

Studies on thioxo-AsHC 348, an arsenic-containing hydrocarbon, have shown that it affects cell viability similarly to its parent compound oxo-AsHC 332 but with lower bioavailability. It does not induce oxidative stress or DNA damage significantly, indicating a different mode of toxic action compared to oxo-AsHC 332 (Ebert et al., 2020).

Antimicrobial Applications

The synthesis of 6-ethoxy-6-oxido-3-oxo(thioxo)(imino)-5-substituted-2,7-dihydro-1,2,4-triazolo[3,4-e][1,2,3]diazaphospholes has been reported. These compounds exhibited significant antimicrobial effects against tested bacterial and fungal strains, indicating their potential application in antimicrobial therapies (Ali & Assiri, 2021).

Nickel(II) Complexes of Azo Dye Compounds

Nickel(II) azo dye complexes of 5-substituted-2-thioxo-4-thiazolidinones have shown potential antimicrobial activity and DNA binding capabilities. These findings suggest their applicability in the development of new antibacterial and antifungal agents (El-Sonbati et al., 2017).

Toxicological Assessment of Arsenic-Containing Phosphatidylcholines

Arsenic-containing phosphatidylcholines (AsPCs) have been identified in seafood and are part of human arsenic exposure. However, their toxicological profile is complex due to their varying bioavailability and potential metabolism into other arsenic species. The study highlights the challenges in assessing the toxicity of AsPCs and suggests that their impact might be governed by their arsenic fatty acid content (Finke et al., 2020).

Thioarsenate Formation in Geothermal Waters

Research on thioarsenates in sulfidic geothermal waters by a sulfate-reducing bacterium indicates a role for thermophilic microbes in the formation of these compounds. This finding is crucial for understanding the biogeochemical behavior of arsenic in geothermal environments (Wu et al., 2017).

Thioxo/Dithioxo-Naphthalimides in Biomedical Applications

Thioxo/dithioxo-naphthalimides, effective in shifting absorption maximum to longer wavelengths and enhancing intersystem crossing efficiency, have potential in photodynamic therapies and as fluorescent sensors for heavy metal ions. Their unique photochemical and photophysical properties make them intriguing candidates for chemical and biomedical applications (Luo, Yang & Qian, 2020).

Arsenic Species in Sulfidic Solutions

Advanced spectroscopy techniques and speciation modeling have been used to study arsenic speciation in sulfidic solutions containing arsenite and sulfide. This research is essential for understanding the chemical behavior of arsenic species under varying geochemical conditions (Beak et al., 2008).

Mechanism of Action

Target of Action

“Arsino, thioxo-” is a derivative of arsenic trioxide . The primary target of arsenic trioxide is the enzyme thioredoxin reductase . This enzyme plays a crucial role in maintaining the redox balance within cells, and its inhibition can lead to cellular stress and apoptosis .

Mode of Action

It is suspected that it induces cancer cells to undergo apoptosis . It causes morphological changes and DNA fragmentation characteristic of apoptosis in human promyelocytic leukemia cells in vitro . It also causes damage or degradation of the fusion protein PML/RAR-alpha .

Biochemical Pathways

“Arsino, thioxo-” affects various biochemical pathways such as uptake, accumulation, reduction, oxidation, methylation, and demethylation . Each of these pathways has a certain set of genes and proteins to carry out the mechanism of arsenic biotransformation . These mechanisms play important roles in arsenic redox reactions, resistance, methylation/demethylation, and accumulation .

Pharmacokinetics

A related compound, arsenic trioxide, has been studied extensively . It is known that arsenic trioxide has a complex pharmacokinetic profile, with wide inter-individual variability in absorption, distribution, metabolism, and excretion . The impact of these properties on the bioavailability of “Arsino, thioxo-” would need further investigation.

Result of Action

The result of the action of “Arsino, thioxo-” is the induction of apoptosis in cancer cells . This leads to the death of these cells and potentially to the reduction of tumor size . .

Action Environment

The action of “Arsino, thioxo-” can be influenced by various environmental factors. For instance, its toxicity can be very high in aquatic environments, causing long-lasting effects . Moreover, it is recommended to handle this compound only outdoors or in a well-ventilated area

properties

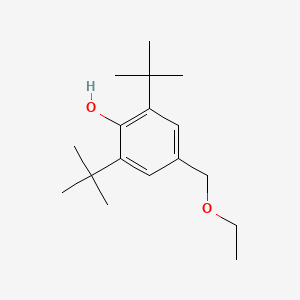

IUPAC Name |

sulfanylidenearsenic | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsS/c1-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAJUJGVZCLKIKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

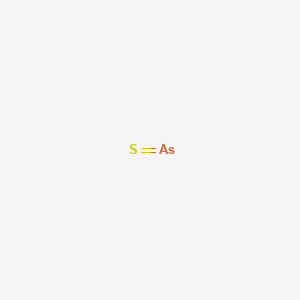

S=[As] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058291, DTXSID00785123 | |

| Record name | Arsenic sulfide (AsS) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | lambda~5~-Arsanethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00785123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arsino, thioxo- | |

CAS RN |

12044-30-3, 12044-79-0, 35280-76-3 | |

| Record name | Xionghuang | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12044-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsino, thioxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12044-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsenic monosulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012044790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic sulfide (AsS) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | lambda~5~-Arsanethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00785123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azabicyclo[2.2.1]heptane](/img/structure/B1610859.png)

![[(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanamine](/img/structure/B1610872.png)

![[1-(Hydroxymethyl)cyclopent-3-enyl]methan-1-ol](/img/structure/B1610877.png)